1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
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Overview
Description
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that features both a difluorophenyl group and a dioxolane ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Introduction of the Difluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a difluorobenzene derivative is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-2-propanone: Lacks the dioxolane ring but has a similar difluorophenyl group.
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure with an extended carbon chain.
Uniqueness
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the combination of the difluorophenyl group and the dioxolane ring, which may confer distinct chemical and biological properties.
Properties
CAS No. |
842124-00-9 |
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Molecular Formula |
C12H12F2O3 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H12F2O3/c13-9-2-1-8(7-10(9)14)11(15)3-4-12-16-5-6-17-12/h1-2,7,12H,3-6H2 |
InChI Key |
BAQVKFWFMLAPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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